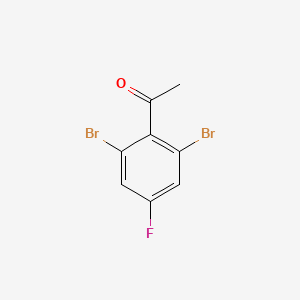

2',6'-Dibromo-4'-fluoroacetophenone

Description

Contextualization within Halogenated Aromatic Ketones

Halogenated aromatic ketones are a class of organic compounds characterized by an aromatic ring, a ketone functional group, and one or more halogen substituents. chemicalnote.com These compounds serve as important building blocks in organic synthesis. The presence of halogens—fluorine, chlorine, bromine, and iodine—significantly influences the chemical and physical properties of the parent ketone. tutorchase.com

The carbon-halogen bond is polarized due to the higher electronegativity of halogens compared to carbon, resulting in a partial positive charge on the carbon and a partial negative charge on the halogen. ncert.nic.in This polarity affects the reactivity of the molecule, particularly at the carbon atom bonded to the halogen. tutorchase.comncert.nic.in The specific halogen and its position on the aromatic ring can alter the compound's boiling point, melting point, and solubility. tutorchase.com

2',6'-Dibromo-4'-fluoroacetophenone is a prime example of a polyhalogenated aromatic ketone. The presence of three halogen atoms on the phenyl ring distinguishes it from simpler analogs like 2-bromo-4'-fluoroacetophenone (B32570) or 3'-bromo-4'-fluoroacetophenone. ossila.com This polysubstitution pattern creates a unique electronic and steric environment that dictates its synthetic utility.

Table 1: Properties of 2',6'-Dibromo-4'-fluoroacetophenone

| Property | Value |

| CAS Number | 1804931-51-8 chemicalbook.com |

| Molecular Formula | C8H5Br2FO chemicalbook.com |

| Molecular Weight | 295.93 g/mol chemicalbook.com |

| Boiling Point | 310.3±42.0 °C (Predicted) chemicalbook.com |

| Density | 1.878±0.06 g/cm3 (Predicted) chemicalbook.com |

Significance as a Synthetic Intermediate for Advanced Organic Synthesis

The true value of 2',6'-Dibromo-4'-fluoroacetophenone lies in its role as a versatile intermediate for the creation of more complex organic molecules. guidechem.com Its utility spans various sectors, including the pharmaceutical and agrochemical industries. guidechem.cominnospk.com

The bromine atoms in 2',6'-Dibromo-4'-fluoroacetophenone are effective leaving groups, making the compound susceptible to nucleophilic substitution reactions. tutorchase.com This reactivity allows for the introduction of a wide array of functional groups at the 2' and 6' positions. Furthermore, the ketone functional group can undergo a variety of transformations, such as reduction to an alcohol or conversion to an amine through reductive amination.

The strategic placement of the halogen atoms also allows for participation in cross-coupling reactions, such as the Suzuki and Heck reactions. These powerful carbon-carbon bond-forming reactions are fundamental to modern organic synthesis, enabling the construction of intricate molecular architectures from simpler precursors. The presence of multiple halogens offers the potential for sequential, site-selective cross-coupling, further enhancing its synthetic versatility.

Conceptual Framework: Electronic and Steric Influence of Halogen Substituents on Molecular Reactivity

The reactivity of 2',6'-Dibromo-4'-fluoroacetophenone is a direct consequence of the electronic and steric effects exerted by its halogen substituents.

Electronic Effects:

Halogens are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). quora.com This effect pulls electron density away from the aromatic ring, making the ring less nucleophilic and deactivating it towards electrophilic aromatic substitution. youtube.com However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R or +M effect). quora.comyoutube.com This resonance effect is most pronounced for fluorine and diminishes down the group.

In the case of 2',6'-Dibromo-4'-fluoroacetophenone, the inductive effect of the two bromine atoms and the fluorine atom significantly reduces the electron density of the aromatic ring. The acetyl group is also an electron-withdrawing group, further deactivating the ring. chemicalnote.com While the halogens do have a resonance effect that directs incoming electrophiles to the ortho and para positions, the strong deactivation from the inductive effects makes electrophilic substitution on the ring challenging. youtube.com

Steric Effects:

The two bromine atoms at the 2' and 6' positions, flanking the acetyl group, create significant steric hindrance. This steric bulk can influence the approach of reagents to the carbonyl group and the adjacent positions on the aromatic ring. For instance, reactions at the carbonyl carbon may be slower compared to less hindered ketones. This steric hindrance can also be exploited to achieve regioselectivity in certain reactions, where the less sterically encumbered sites of the molecule are more likely to react.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dibromo-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO/c1-4(12)8-6(9)2-5(11)3-7(8)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWRFRSEIVQUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 ,6 Dibromo 4 Fluoroacetophenone

Regioselective Halogenation Strategies

The introduction of two bromine atoms at the 2' and 6' positions of the 4'-fluoroacetophenone (B120862) core requires overcoming the directing effects of the existing substituents. The acetyl group is a deactivating, meta-directing group, while the fluorine atom is a deactivating, ortho, para-directing group. Therefore, achieving the desired ortho, ortho-dibromination relative to the acetyl group presents a significant synthetic challenge.

Electrophilic Aromatic Substitution Approaches for Bromination

Electrophilic aromatic substitution (EAS) is a primary method for the bromination of aromatic rings. The key to synthesizing 2',6'-Dibromo-4'-fluoroacetophenone via this route lies in the careful selection of brominating agents and catalysts, as well as stringent control over reaction conditions to favor the desired isomer.

The direct bromination of 4'-fluoroacetophenone with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is a conventional approach. The Lewis acid polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack on the deactivated aromatic ring. reddit.com

The reaction proceeds through the formation of a carbocation intermediate, and the stability of this intermediate dictates the position of substitution. While the acetyl group directs towards the meta position and the fluorine atom towards the ortho and para positions, forcing conditions with excess bromine and a strong Lewis acid can lead to substitution at the sterically less hindered and electronically influenced ortho positions relative to the acetyl group.

Table 1: Electrophilic Aromatic Substitution for the Synthesis of Brominated Acetophenones

| Starting Material | Brominating Agent | Catalyst | Product | Reference |

| Acetophenone (B1666503) | Br₂ | FeBr₃ | m-Bromoacetophenone | reddit.comreddit.com |

| 4'-Fluoroacetophenone | Br₂ | FeBr₃ | 2',6'-Dibromo-4'-fluoroacetophenone |

Data for 2',6'-Dibromo-4'-fluoroacetophenone is inferred from general principles of electrophilic aromatic substitution, specific literature detailing this exact transformation is scarce.

Achieving the desired 2',6'-dibromo substitution pattern is highly dependent on the meticulous control of reaction parameters. Key factors include:

Stoichiometry: The use of at least two equivalents of bromine is necessary to achieve dibromination.

Temperature: The reaction temperature can influence the selectivity. Higher temperatures can provide the activation energy needed to overcome the deactivating effect of the acetyl group and favor ortho substitution.

Solvent: The choice of solvent can impact the solubility of reactants and the stability of intermediates, thereby influencing the reaction outcome.

Catalyst Concentration: The amount of Lewis acid catalyst can affect the rate and selectivity of the bromination.

Careful optimization of these conditions is crucial to maximize the yield of the desired product while minimizing the formation of isomeric byproducts.

N-Bromosuccinimide (NBS)-Mediated Bromination in Related Systems

N-Bromosuccinimide (NBS) is a versatile and easy-to-handle brominating agent often used for allylic and benzylic brominations. masterorganicchemistry.com However, under specific conditions, NBS can also be employed for the electrophilic bromination of aromatic rings. nih.govcdnsciencepub.com For deactivated aromatic compounds, the use of NBS often requires the presence of a strong acid, such as sulfuric acid, to enhance the electrophilicity of the bromine. organic-chemistry.org

While the primary application of NBS in the context of acetophenones is often the α-bromination of the acetyl group, its use for nuclear bromination is also documented. asianpubs.org The regioselectivity of NBS bromination on the aromatic ring is influenced by the substituents present. For electron-rich aromatic compounds, NBS can provide good yields of brominated products. nih.govcdnsciencepub.com However, for deactivated systems like 4'-fluoroacetophenone, achieving di-ortho-bromination with NBS is challenging and may lead to a mixture of products or require harsh reaction conditions.

Table 2: N-Bromosuccinimide in Aromatic Bromination

| Substrate Type | Reaction Conditions | Outcome | Reference |

| Activated Arenes | NBS in Acetonitrile | Monobromination | cdnsciencepub.com |

| Deactivated Arenes | NBS in Concentrated H₂SO₄ | Monobromination | organic-chemistry.org |

| Arenes and Heteroarenes | NBS with Visible-Light Photoredox Catalyst | Monobromination | nih.govacs.org |

The application of NBS for the specific synthesis of 2',6'-Dibromo-4'-fluoroacetophenone would likely require significant optimization to favor nuclear dibromination over other potential reactions.

Alternative Synthetic Pathways for Polyhalogenated Acetophenones

Beyond direct electrophilic bromination, other synthetic strategies can be considered for the preparation of polyhalogenated acetophenones.

Copper(I) Bromide (CuBr) Mediated Transformations

Copper(I) bromide (CuBr) is a versatile reagent in organic synthesis, primarily known for its role in Sandmeyer-type reactions and as a catalyst in various cross-coupling reactions. While not typically used for direct electrophilic bromination of unactivated arenes, it can be instrumental in the synthesis of aryl bromides from other functional groups. For instance, a Sandmeyer reaction involving the diazotization of an appropriately substituted aminofluoroacetophenone followed by treatment with CuBr could be a viable route. This approach offers an alternative to direct bromination, where regioselectivity is controlled by the initial placement of the amino group.

Furthermore, copper-catalyzed reactions are employed in a variety of transformations involving aryl halides, which could be relevant in the broader context of synthesizing polyhalogenated aromatic compounds. researchgate.net

Multi-step Linear Syntheses from Aromatic Precursors

Direct electrophilic bromination of 4'-fluoroacetophenone is not a viable route for the synthesis of 2',6'-Dibromo-4'-fluoroacetophenone. The acetyl group is a deactivating meta-director, while the fluorine atom is a deactivating ortho-, para-director. The combined influence of these substituents directs incoming electrophiles to the 3' and 5' positions of the aromatic ring, precluding the formation of the desired 2',6'-disubstituted product.

Consequently, a multi-step linear synthesis commencing from a more suitable precursor, such as 4-fluoroaniline, is proposed. The powerful ortho-directing capabilities of the amino group can be leveraged to achieve the required substitution pattern before its conversion into the target acetyl group.

A feasible synthetic pathway is outlined in the following steps:

Electrophilic Dibromination of 4-fluoroaniline: The synthesis begins with the bromination of 4-fluoroaniline. The amino (-NH₂) group is a potent activating and ortho-, para-directing group. This strong directing effect facilitates the regioselective introduction of two bromine atoms at the positions ortho to the amino group (C2 and C6) to yield 2,6-dibromo-4-fluoroaniline. This type of reaction is well-established for aniline derivatives google.comgoogle.com.

Diazotization: The resulting 2,6-dibromo-4-fluoroaniline is then converted into a diazonium salt. This is achieved by treating the aniline with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.

Conversion to Acetophenone: The diazonium group serves as an excellent leaving group and can be replaced by a variety of functional groups. To form the acetophenone, a multi-step conversion is typically necessary. A common and effective method involves a Sandmeyer reaction to introduce a cyano (-CN) group, yielding 2,6-dibromo-4-fluorobenzonitrile. Subsequent reaction of this nitrile with a methyl Grignard reagent (CH₃MgBr) followed by acidic workup affords the final product, 2',6'-Dibromo-4'-fluoroacetophenone.

This proposed multi-step route is summarized in the table below.

Table 1: Proposed Multi-step Synthesis of 2',6'-Dibromo-4'-fluoroacetophenone

| Step | Starting Material | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 4-fluoroaniline | 2 eq. Bromine (Br₂), Acetic Acid, Room Temp. | 2,6-dibromo-4-fluoroaniline |

| 2 | 2,6-dibromo-4-fluoroaniline | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0-5 °C | 2,6-dibromo-4-fluorobenzenediazonium chloride |

| 3a | 2,6-dibromo-4-fluorobenzenediazonium chloride | Copper(I) Cyanide (CuCN), KCN | 2,6-dibromo-4-fluorobenzonitrile |

Optimization of Reaction Parameters and Yield Enhancement

Key research findings indicate that for the bromination of highly activated aromatic rings like anilines, precise control over stoichiometry and reaction temperature is essential. Unlike less activated substrates, this reaction often does not require a Lewis acid catalyst due to the strong activating nature of the amino group. The optimization process would involve systematically varying key parameters to find the ideal conditions that favor the formation of the desired dibromo product while minimizing side reactions, such as the formation of mono-brominated or poly-brominated impurities.

The following interactive data table illustrates a hypothetical optimization study for the dibromination of 4-fluoroaniline, focusing on parameters that significantly influence reaction outcomes.

Table 2: Illustrative Optimization of the Dibromination of 4-fluoroaniline

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) | Bromine (Br₂) |

| Equivalents of Brominating Agent | 2.05 eq. | 2.2 eq. | 2.1 eq. |

| Solvent | Acetic Acid | Dichloromethane (DCM) | Acetonitrile |

| Temperature (°C) | 20-25 | 0-5 | 20-25 |

| Reaction Time (hrs) | 4 | 8 | 6 |

| Observed Yield (%) of 2,6-dibromo-4-fluoroaniline | 85% | 78% | 92% |

| Key Observation | Good yield, minor impurities. | Slower reaction, cleaner profile but lower yield. | High yield and good purity. Optimal condition. |

Detailed Research Findings on Optimization:

Stoichiometry: Using a slight excess of the brominating agent (e.g., 2.1 equivalents) ensures the complete conversion of the starting material to the dibrominated product. However, a large excess can lead to the formation of unwanted poly-brominated byproducts and complicates purification.

Solvent: The choice of solvent can influence reaction rate and selectivity. Polar aprotic solvents like acetonitrile are often effective for these types of brominations, facilitating the reaction while remaining relatively inert.

Temperature: Room temperature is often sufficient for the bromination of activated anilines. Lowering the temperature can enhance selectivity and reduce the formation of side products by slowing down the reaction rate, though it may require longer reaction times.

Purity and Byproducts: The primary byproducts in this reaction would be the mono-brominated intermediate (2-bromo-4-fluoroaniline). Optimization aims to minimize this impurity by ensuring the reaction goes to completion. The purity of the 2,6-dibromo-4-fluoroaniline intermediate is critical, as impurities can interfere with the subsequent diazotization and substitution reactions.

By systematically adjusting these parameters, a robust and high-yielding protocol can be developed, which is a fundamental aspect of efficient chemical synthesis.

Chemical Reactivity and Transformation Mechanisms of 2 ,6 Dibromo 4 Fluoroacetophenone

Nucleophilic Displacement Reactions

The bromine atoms on the aromatic ring of 2',6'-dibromo-4'-fluoroacetophenone are susceptible to nucleophilic displacement, a reaction class of significant utility in the synthesis of diverse derivatives.

Reactivity of the Aromatic Bromine Centers

The two bromine atoms at the 2' and 6' positions of the acetophenone (B1666503) are activated towards nucleophilic attack. This reactivity is influenced by the electron-withdrawing nature of the acetyl group and the fluorine atom. The acetyl group, through its mesomeric and inductive effects, and the fluorine atom, primarily through its inductive effect, decrease the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. The bromine atoms, being good leaving groups, are readily displaced under appropriate reaction conditions.

Scope of Nucleophiles and Derivatization Potential

A variety of nucleophiles can be employed to displace the bromine atoms, leading to a wide array of substituted products. Common nucleophiles include amines, alkoxides, and thiolates. The reaction conditions, such as the choice of solvent, temperature, and the presence of a catalyst, can be optimized to favor the desired substitution product. This versatility makes 2',6'-dibromo-4'-fluoroacetophenone a key building block for creating libraries of compounds with tailored electronic and steric properties for applications in medicinal chemistry and materials science.

Electrophilic Activation and Addition Reactions

The acetyl group of 2',6'-dibromo-4'-fluoroacetophenone provides a site for electrophilic activation and subsequent addition reactions. The carbonyl carbon is electrophilic and can be attacked by nucleophiles after activation by a proton or a Lewis acid.

Under acidic conditions, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates the attack of weak nucleophiles. The reaction mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule can lead to a variety of products, depending on the nature of the nucleophile.

Formation of Heterocyclic Compounds

2',6'-Dibromo-4'-fluoroacetophenone is a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Annulation Reactions Leading to Pyrazine (B50134) Derivatives

This compound can react with diamines, such as ortho-phenylenediamine derivatives, to form pyrazine rings through a condensation reaction. ossila.com This type of reaction, known as annulation, involves the formation of a new ring fused to the existing aromatic ring. The reaction typically proceeds by initial nucleophilic attack of one amino group on the carbonyl carbon, followed by an intramolecular cyclization and dehydration to afford the pyrazine derivative.

Synthesis of Thiazole (B1198619) Scaffolds

Thiazole derivatives can be synthesized from 2',6'-dibromo-4'-fluoroacetophenone by reacting it with a sulfur-containing nucleophile, such as thiourea (B124793) or a thioamide. ossila.com The Hantzsch thiazole synthesis is a classic example of this transformation. In this reaction, the α-haloketone (in this case, the bromoacetyl group) reacts with a thioamide to form a thiazole ring. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization and dehydration to yield the final thiazole product. These thiazole derivatives are of interest for their potential biological activities. ossila.comnih.gov

Pathways to Other Nitrogen- and Sulfur-Containing Heterocycles (e.g., Indolizines)

The synthesis of indolizine (B1195054), a fused heterocyclic system of significant interest in medicinal chemistry, often involves the reaction of a pyridine (B92270) derivative with an α-haloketone. chemicalbook.comnih.gov This classic approach, known as the Tschitschibabin reaction, proceeds via the formation of a pyridinium (B92312) ylide intermediate followed by a 1,3-dipolar cycloaddition.

While 2',6'-Dibromo-4'-fluoroacetophenone is an acetophenone derivative, it is not an α-haloketone. The bromine atoms are on the aromatic ring, not on the acetyl methyl group. Therefore, direct participation in a classic Tschitschibabin-type synthesis of indolizines is not feasible. However, its structure serves as a potential precursor for molecules that can undergo such cyclizations. For instance, α-bromination of the acetyl group could yield a suitable intermediate, although the steric hindrance from the ortho-bromine atoms might complicate this transformation.

Alternative modern synthetic routes for indolizines involve transition-metal-catalyzed reactions, such as copper-catalyzed processes that can tolerate a wide range of functional groups. chemicalbook.com It is conceivable that 2',6'-Dibromo-4'-fluoroacetophenone could be utilized in novel synthetic pathways where the aryl halide moieties participate in cross-coupling reactions to build the heterocyclic core, though such specific applications for this compound have not been detailed in available literature.

The general approach for indolizine synthesis from acetophenones often requires the presence of a leaving group on the α-carbon of the ketone. A hypothetical pathway involving 2',6'-Dibromo-4'-fluoroacetophenone would first necessitate its functionalization to an α-haloacetophenone.

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Relevance to Target Compound |

| Pyridine | α-Haloacetophenone | Tschitschibabin Reaction | Indolizine | Indirect; requires prior α-halogenation of the acetyl group. |

| Pyridine, Acetophenone, Nitroolefin | Copper-Catalyzed Reaction | C-N and C-C bond formation | Indolizine | Potential pathway if the dibromo-fluoro-acetophenone core can be adapted. chemicalbook.com |

Functional Group Interconversions and Modifications

The functional groups of 2',6'-Dibromo-4'-fluoroacetophenone—the ketone and the aryl bromides—are amenable to a variety of chemical transformations. These modifications can be used to generate a library of derivatives with potentially new chemical and biological properties.

Reactions of the Ketone Group:

The carbonyl group is a primary site for reactivity. Standard ketone chemistry can be applied, with considerations for the steric and electronic effects of the substituted phenyl ring.

Reduction: The ketone can be reduced to a secondary alcohol, 1-(2,6-dibromo-4-fluorophenyl)ethanol, using reducing agents such as sodium borohydride. Milder, more selective reagents might be required to avoid any potential side reactions involving the aryl bromides.

Oxidation: While the ketone itself is resistant to oxidation under standard conditions, reactions like the Baeyer-Villiger oxidation could convert the acetophenone into an ester, specifically 2,6-dibromo-4-fluorophenyl acetate (B1210297).

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. The significant steric hindrance from the two ortho-bromine atoms would likely require forcing conditions for this transformation.

Reactions of the Aryl Bromides:

The two bromine atoms on the aromatic ring are key sites for modification, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst can replace one or both bromine atoms with alkyl, alkenyl, or aryl groups.

Heck Coupling: Palladium-catalyzed reaction with alkenes can introduce vinyl groups at the positions of the bromine atoms.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, converting the aryl bromides into arylamines by reacting them with primary or secondary amines.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromides with terminal alkynes, catalyzed by palladium and copper, to introduce alkynyl substituents.

The fluorine atom on the ring is generally less reactive towards nucleophilic aromatic substitution than the bromine atoms and would likely remain intact under the conditions used for many of the aforementioned transformations.

Summary of Potential Functional Group Interconversions

| Functional Group | Reagent/Reaction Type | Resulting Functional Group | Notes |

| Ketone | NaBH₄ / LiAlH₄ | Secondary Alcohol | Standard reduction. |

| Ketone | R-MgBr / R-Li | Tertiary Alcohol | Likely hindered by ortho-bromine atoms. |

| Ketone | m-CPBA (Baeyer-Villiger) | Ester | Forms a phenyl acetate derivative. |

| Aryl Bromide | R-B(OH)₂ (Suzuki) | Aryl/Alkyl | Forms C-C bonds; can be mono- or di-substituted. |

| Aryl Bromide | R-NH₂ (Buchwald-Hartwig) | Arylamine | Forms C-N bonds. |

| Aryl Bromide | R-C≡CH (Sonogashira) | Arylalkyne | Forms C-C triple bonds. |

Spectroscopic Characterization and Structural Elucidation of 2',6'-Dibromo-4'-fluoroacetophenone

The structural analysis of 2',6'-Dibromo-4'-fluoroacetophenone, a polyhalogenated aromatic ketone, relies on a suite of advanced spectroscopic techniques. These methods provide a detailed fingerprint of the molecule's atomic arrangement, electronic environment, and conformational preferences. Through the integrated application of vibrational and nuclear magnetic resonance spectroscopy, a comprehensive understanding of its molecular architecture can be achieved.

Computational Chemistry and Theoretical Investigations of 2 ,6 Dibromo 4 Fluoroacetophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of halogenated organic molecules. By calculating the electron density of a system, DFT methods can accurately predict a wide range of molecular properties. For halogenated acetophenones, DFT is particularly useful for understanding the influence of substituent atoms on the geometry and electronic structure of the molecule. nih.gov

Optimized Molecular Geometries and Conformational Analysis

The optimization of the molecular geometry of 2',6'-Dibromo-4'-fluoroacetophenone is the first step in its computational analysis. This process seeks the lowest energy conformation of the molecule. Based on studies of similar acetophenones, the molecule is expected to be largely planar, with the main deviation arising from the orientation of the acetyl group relative to the phenyl ring. dergipark.org.tr The presence of the two bulky bromine atoms at the ortho positions (2' and 6') will sterically influence the orientation of the acetyl group and the bond angles within the benzene (B151609) ring.

For a representative understanding, the optimized geometrical parameters for the analogous molecule 2,4'-dibromoacetophenone (B128361), calculated using the DFT/B3LYP method with a 6-311++G(d,p) basis set, are presented below. It is important to note that while these values provide a good approximation, minor differences would be expected for 2',6'-Dibromo-4'-fluoroacetophenone due to the different substitution pattern.

Table 1: Selected Optimized Geometrical Parameters for an Analogous Dibromoacetophenone (Data is representative of a similar compound, 2,4'-dibromoacetophenone, as a proxy)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Br (para) | 1.912 | C-C-Br | 119.5 |

| C-Br (ortho) | 1.951 | C-C-C (ring) | 118.5 - 121.3 |

| C-F | ~1.36 (typical) | C-C-F | ~118.9 (typical) |

| C=O | 1.215 | C-C=O | 120.4 |

| C(ring)-C(acetyl) | 1.501 | C(ring)-C-C(methyl) | 118.9 |

| C-C (methyl) | 1.523 | H-C-H | 108.5 |

Source: Adapted from computational studies on 2,4'-dibromoacetophenone. dergipark.org.tr

Conformational analysis would further investigate the rotational barrier of the acetyl group. The steric hindrance from the ortho-bromine atoms likely creates a significant energy barrier to rotation, favoring a conformation where the methyl group is twisted out of the plane of the phenyl ring to minimize repulsive interactions.

Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests a molecule is more polarizable and more reactive. researchgate.net

In 2',6'-Dibromo-4'-fluoroacetophenone, the HOMO is expected to be localized primarily on the phenyl ring and the bromine atoms, which have lone pairs of electrons. The LUMO is likely to be centered on the acetyl group, specifically the π* anti-bonding orbital of the carbonyl group, and the phenyl ring. This distribution makes the phenyl ring susceptible to electrophilic attack and the carbonyl carbon a prime site for nucleophilic attack.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, which correspond to transitions from occupied to unoccupied orbitals. dergipark.org.tr The HOMO-LUMO energy gap is a key parameter derived from these calculations.

Table 2: Calculated Frontier Molecular Orbital Energies for an Analogous Dibromoacetophenone (Data is representative of a similar compound, 2,4'-dibromoacetophenone, as a proxy)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.10 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

Source: Adapted from computational studies on 2,4'-dibromoacetophenone. dergipark.org.tr

These values indicate a relatively large energy gap, suggesting significant stability for the molecule. The electron-withdrawing nature of the fluorine and bromine atoms, as well as the acetyl group, contributes to the lowering of the HOMO energy level.

Prediction of Vibrational Frequencies and Spectroscopic Parameters

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. dergipark.org.tr These calculations are typically performed at the same level of theory as the geometry optimization. researchgate.net

The vibrational modes for 2',6'-Dibromo-4'-fluoroacetophenone would include characteristic stretching frequencies for the C=O group (typically around 1680-1700 cm⁻¹), C-Br stretches (in the lower frequency region), C-F stretch, and various C-C and C-H vibrations of the aromatic ring and the methyl group. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations.

Table 3: Predicted and Experimental Vibrational Frequencies for Key Functional Groups in a Halogenated Acetophenone (B1666503) (Data is representative of a similar compound, 2,4'-dibromoacetophenone, as a proxy)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | 1695 | 1688 |

| Aromatic C-C Stretch | 1580 | 1583 |

| CH₃ Symmetric Stretch | 2935 | 2930 |

| C-Br Stretch | 650 | 645 |

Source: Adapted from computational studies on 2,4'-dibromoacetophenone. dergipark.org.tr

Quantum Chemical Modeling of Reactivity and Reaction Pathways

Quantum chemical calculations can provide detailed insights into the reactivity of 2',6'-Dibromo-4'-fluoroacetophenone. One powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. numberanalytics.com The MEP map visually identifies electrophilic and nucleophilic sites. numberanalytics.com

For 2',6'-Dibromo-4'-fluoroacetophenone, the MEP would show a region of negative potential (typically colored red) around the carbonyl oxygen atom, indicating its Lewis basicity and susceptibility to electrophilic attack or hydrogen bonding. wolframcloud.com Regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl group and, to a lesser extent, on the phenyl ring, indicating sites for nucleophilic attack. The bromine and fluorine atoms would exhibit dual characteristics, with a positive region (the σ-hole) along the C-Br/F bond axis and a negative belt of electron density perpendicular to it. researchgate.net

Reactivity descriptors derived from DFT, such as Mulliken atomic charges, can also quantify the charge distribution. karazin.ua The carbonyl carbon would carry a significant positive charge, confirming it as a primary electrophilic center. The oxygen atom and the halogen atoms would carry negative charges.

Table 4: Calculated Mulliken Atomic Charges for an Analogous Dihalo-substituted Phenol (Data is representative of a similar compound, 2,6-dichloro-4-fluoro phenol, as a proxy for the substituted ring)

| Atom | Charge (e) using B3LYP |

|---|---|

| C (bonded to F) | 0.057 |

| F | -0.198 |

| C (bonded to Br) | ~0.1 (estimated) |

| Br | ~-0.05 (estimated) |

| O (carbonyl) | ~-0.5 (estimated) |

| C (carbonyl) | ~+0.5 (estimated) |

Source: Adapted from computational studies on 2,6-dichloro-4-fluoro phenol. researchgate.net

These models are crucial for predicting how the molecule will interact with other reagents and for understanding potential reaction mechanisms, such as nucleophilic addition to the carbonyl group or substitution on the aromatic ring.

Analysis of Halogen Bonding Interactions and Intra-molecular Effects

The bromine and fluorine atoms in 2',6'-Dibromo-4'-fluoroacetophenone are not merely steric hindrances; they are key players in directing intermolecular interactions through a phenomenon known as halogen bonding. dergipark.org.tr A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). researchgate.net This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential, the σ-hole, opposite the covalent bond. researchgate.net

In 2',6'-Dibromo-4'-fluoroacetophenone, the two bromine atoms and the fluorine atom can act as halogen bond donors. This capability is crucial for its role in crystal engineering and supramolecular chemistry, allowing it to form predictable, directional interactions with other molecules. The strength of these halogen bonds would depend on the electron-withdrawing power of the acetyl group and the nature of the halogen bond acceptor.

Intramolecularly, the electron-withdrawing effects of the halogens and the acetyl group influence the entire electronic structure of the molecule. These inductive and resonance effects modulate the reactivity of the aromatic ring and the carbonyl group. There may also be weak intramolecular interactions, such as a C-H···O or C-H···Br hydrogen bond involving the acetyl methyl group and an adjacent ortho-bromine or the carbonyl oxygen, which would further stabilize the molecule's preferred conformation. The planarity of the molecule and the potential for these interactions can be confirmed through both computational modeling and crystallographic studies of related compounds. researchgate.net

Applications of 2 ,6 Dibromo 4 Fluoroacetophenone in Specialized Organic Synthesis and Materials Research

Role as a Precursor for Biologically Relevant Scaffolds

Halogenated organic compounds are fundamental in medicinal chemistry for creating complex molecular architectures. bldpharm.comnih.gov The presence of bromine and fluorine atoms on the acetophenone (B1666503) scaffold can influence electronic properties, reactivity, and metabolic stability, making such compounds valuable starting materials. nih.govnih.gov

Synthesis of Enzyme Inhibitor Architectures (e.g., Aromatase Inhibitors)

Enzyme inhibitors are crucial in treating numerous diseases. bldpharm.combldpharm.com Aromatase, a key enzyme in estrogen biosynthesis, is a major target in the treatment of hormone-dependent breast cancer. bldpharm.comresearchgate.net Research into aromatase inhibitors often involves the synthesis of novel heterocyclic compounds, and halogenated precursors can play a role in their assembly. bldpharm.com While related compounds like 2-Bromo-4'-fluoroacetophenone (B32570) have been investigated for their potential in synthesizing enzyme inhibitors, specific studies detailing the use of 2',6'-Dibromo-4'-fluoroacetophenone as a precursor for aromatase inhibitors are not prominently available in the reviewed literature. nih.gov

Chemical Synthesis of Ligands for Medicinal Chemistry

The synthesis of ligands, molecules that bind to specific biological targets, is a cornerstone of drug discovery. Fluorinated and brominated acetophenones are recognized as useful intermediates for creating such ligands. For instance, the isomer 2-Bromo-3′-fluoroacetophenone is used to synthesize ligands for APIs (Active Pharmaceutical Ingredients). Although the 2,6-dibromo-4-fluoro substitution pattern on the phenyl ring of the target compound makes it a candidate for developing novel ligands, specific examples of its application in medicinal chemistry are not detailed in existing research.

Precursors for Anticancer Agent Design

The development of new anticancer agents is a critical area of research. Halogenated compounds are frequently incorporated into the design of potential new therapies. The related isomer, 2-Bromo-4'-fluoroacetophenone, is noted for its connection to anticancer research. nih.gov While the structural features of 2',6'-Dibromo-4'-fluoroacetophenone suggest its potential as a precursor in this field, documented instances of its use for designing anticancer agents are not readily found.

Building Block for Advanced Polyfunctionalized Molecules

Organic building blocks are relatively simple molecules that can be used to construct larger, more complex structures. The presence of multiple reactive sites—the two bromine atoms, the fluorine atom, and the ketone group—on 2',6'-Dibromo-4'-fluoroacetophenone makes it a polyfunctionalized molecule. bldpharm.com This multifunctionality, in principle, allows it to be a versatile starting point for synthesizing more complex chemical structures through various organic reactions. However, specific published research elaborating on its use for creating advanced polyfunctionalized molecules is not available.

Development in Materials Science through Ligand Design (e.g., Phosphorescent Complexes)

Materials science often utilizes custom-designed organic ligands to create materials with specific properties, such as phosphorescence. For example, the related compound 2-Bromo-3′-fluoroacetophenone is a precursor for ligands used in phosphorescent iridium(III) complexes. The particular arrangement of substituents on 2',6'-Dibromo-4'-fluoroacetophenone could theoretically be exploited for ligand design in materials science, but there is no available information to confirm its use in the development of phosphorescent complexes or other advanced materials.

Utilization as an Organic Chemical Synthesis Intermediate across Industries

Aromatic ketones with halogen substituents are important intermediates in the chemical industry, particularly for producing pharmaceuticals and agrochemicals. sigmaaldrich.com Isomers such as 2-Bromo-4'-fluoroacetophenone and 2,2-Dibromo-4'-fluoroacetophenone are used as pharmaceutical intermediates. sigmaaldrich.com Given its structure, 2',6'-Dibromo-4'-fluoroacetophenone is categorized as an organic building block, but specific industrial applications or large-scale use as a chemical intermediate are not documented in the public domain. nih.gov

Emerging Research Directions and Future Perspectives for 2 ,6 Dibromo 4 Fluoroacetophenone

Development of Novel Catalytic Methods for Functionalization

The functionalization of halogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from readily available building blocks. Research in this area is continually evolving, with a focus on developing more efficient, selective, and versatile catalytic systems. For a substrate like 2',6'-Dibromo-4'-fluoroacetophenone, the two distinct types of halogen atoms (bromine and fluorine) and the presence of C-H bonds offer multiple handles for catalytic transformation.

Future research will likely focus on the selective functionalization of the C-Br bonds. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. A key challenge and research opportunity lies in achieving selective mono- or di-functionalization of the two bromine atoms, which are in sterically hindered positions ortho to the acetyl group. Developing catalysts that can overcome this steric hindrance is a significant goal. youtube.com

Furthermore, the direct functionalization of C-H bonds represents a highly atom-economical approach. youtube.com Catalytic methods that can selectively activate the C-H bond at the 3' or 5' position of the aromatic ring, without disturbing the halogen atoms, would provide a direct route to novel derivatives. This often involves the use of directing groups, and the inherent acetyl group in 2',6'-Dibromo-4'-fluoroacetophenone could potentially serve this role, guiding a metal catalyst to a specific C-H bond. youtube.com

Table 1: Potential Catalytic Functionalization Reactions

| Reaction Type | Target Bond | Potential Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | C-Br | Arylboronic acid, Pd catalyst | Aryl-substituted acetophenone (B1666503) |

| Sonogashira Coupling | C-Br | Terminal alkyne, Pd/Cu catalyst | Alkynyl-substituted acetophenone |

| Buchwald-Hartwig Amination | C-Br | Amine, Pd or Cu catalyst | Amino-substituted acetophenone |

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For a compound like 2',6'-Dibromo-4'-fluoroacetophenone, this involves minimizing waste, reducing energy consumption, and using less hazardous materials.

One promising green approach for the synthesis of related haloacetophenones involves the use of ionic liquids as recyclable catalysts and solvents, replacing traditional Friedel-Crafts catalysts like aluminum trichloride (B1173362) (AlCl₃). google.com Friedel-Crafts reactions with AlCl₃ typically generate large amounts of corrosive and environmentally harmful waste. A similar strategy for the synthesis of 2',6'-Dibromo-4'-fluoroacetophenone would significantly improve its environmental footprint. google.com

Other green chemistry avenues include:

Catalytic Halogenation: Developing methods for the bromination step that use catalytic amounts of reagents rather than stoichiometric quantities of bromine, possibly through oxidative bromination with a bromide salt and a green oxidant.

Solvent Selection: Employing safer, bio-based, or recyclable solvents instead of traditional chlorinated solvents.

Energy Efficiency: Utilizing microwave-assisted or flow chemistry techniques to reduce reaction times and energy consumption. A patent for a related compound highlights that the reaction can be insensitive to temperature and proceed efficiently at room temperature, which lowers energy costs. google.com

Table 2: Comparison of Traditional vs. Green Synthesis Approaches

| Synthesis Step | Traditional Method | Green Chemistry Alternative | Key Advantage |

|---|---|---|---|

| Acylation | Friedel-Crafts with AlCl₃ | Reaction in ionic liquid | Eliminates hazardous waste, recyclable catalyst google.com |

| Solvent | Chlorinated solvents (e.g., DCM) | Water, ethanol, or solvent-free | Reduced toxicity and environmental impact |

Exploration of Supramolecular Interactions and Crystal Engineering

The presence of multiple halogen atoms on 2',6'-Dibromo-4'-fluoroacetophenone makes it an excellent candidate for studies in supramolecular chemistry and crystal engineering. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). The strength and directionality of these bonds make them powerful tools for controlling the assembly of molecules in the solid state.

The two bromine atoms in 2',6'-Dibromo-4'-fluoroacetophenone are particularly strong halogen bond donors. Researchers can explore how this molecule co-crystallizes with various halogen bond acceptors (e.g., pyridines, ethers, anions) to form new supramolecular structures with tailored properties. This could lead to the design of:

New Materials: Materials with specific optical or electronic properties.

Controlled Porosity: Frameworks capable of selective gas adsorption.

Supramolecular Catalysts: Assembling catalyst components through non-covalent interactions to create a reactive pocket. Research has already demonstrated the use of halogen bonding to construct a catalyst backbone. rsc.org

The interplay between strong halogen bonds (from bromine), weaker halogen bonds (from fluorine), and other potential interactions (like hydrogen bonds or π-stacking) provides a rich field for crystal engineering, allowing for the rational design of complex, multi-component crystalline solids.

Advanced Computational Studies for Predictive Reaction Modeling

Computational chemistry is becoming an indispensable tool for predicting the outcomes of chemical reactions and understanding complex mechanisms, thereby reducing the need for extensive trial-and-error experimentation. chemrxiv.org For 2',6'-Dibromo-4'-fluoroacetophenone, advanced computational studies can provide critical insights.

Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be developed to predict the reactivity of the compound in various transformations. nih.gov For instance, such models can predict the second-order rate constants for reactions involving reactive bromine species, helping to forecast the compound's environmental fate or its behavior in complex reaction mixtures. nih.gov By combining molecular fingerprints and quantum chemical descriptors, the performance of these predictive models can be significantly improved. nih.gov

Furthermore, computational modeling can:

Predict Reaction Pathways: Simulate potential reaction mechanisms for its functionalization, identifying the most likely intermediates and transition states. This is crucial for designing new catalytic cycles. chemrxiv.orgcapes.gov.br

Elucidate Selectivity: Explain the origins of chemo- and regioselectivity in catalytic reactions, for example, why a catalyst might favor one C-Br bond over the other, or a C-H bond over a C-Br bond.

Model Supramolecular Assembly: Predict how molecules of 2',6'-Dibromo-4'-fluoroacetophenone will interact with each other and with other molecules to form larger assemblies, aiding in the design of new co-crystals.

While deep learning models have shown promise, their application to novel chemistry outside of their training data remains a challenge. arxiv.org Therefore, developing robust models that can accurately extrapolate to the specific reactivity of highly functionalized molecules like 2',6'-Dibromo-4'-fluoroacetophenone is a key future goal. arxiv.org

Table 3: Applications of Computational Modeling

| Modeling Technique | Application for 2',6'-Dibromo-4'-fluoroacetophenone | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction energy profiles | Identification of lowest energy reaction pathway |

| Machine Learning / QSAR | Prediction of reaction kinetics | Rate constants for functionalization or degradation nih.gov |

| Molecular Dynamics (MD) | Simulation of crystal packing and self-assembly | Prediction of stable supramolecular structures |

Q & A

Q. What are the standard synthetic protocols for preparing 2',6'-Dibromo-4'-fluoroacetophenone, and what factors influence yield optimization?

The synthesis typically involves bromination of 4'-fluoroacetophenone. Two primary methods are:

- Method A : Bromination using bromine (Br₂) in the presence of FeBr₃ as a catalyst, conducted in dichloromethane at controlled temperatures (e.g., 10°C) to minimize side reactions .

- Method B : Sequential bromination using CuBr under alkaline conditions (e.g., NaOH), which avoids excessive bromine use and improves regioselectivity . Yield Optimization Factors :

- Catalyst choice (FeBr₃ vs. CuBr) affects reaction rate and byproduct formation.

- Solvent polarity (e.g., dichloromethane) enhances electrophilic substitution efficiency .

- Temperature control (≤10°C) reduces decomposition of reactive intermediates.

Q. Which spectroscopic techniques are most effective for characterizing 2',6'-Dibromo-4'-fluoroacetophenone, and what key spectral signatures should researchers expect?

- ¹H/¹³C NMR :

- Aromatic proton signals split into distinct patterns due to bromine’s deshielding effect (e.g., ~7.5–8.5 ppm for aromatic H).

- Carbonyl (C=O) resonance appears at ~190–200 ppm .

- IR Spectroscopy :

- Strong C=O stretch at ~1680–1720 cm⁻¹ and C-Br stretches at ~550–650 cm⁻¹ .

- Mass Spectrometry :

- Molecular ion peak at m/z 374.83 (M⁺) with isotopic clusters reflecting bromine and fluorine .

Advanced Research Questions

Q. How do the positions of bromine and fluorine substituents influence the reactivity of 2',6'-Dibromo-4'-fluoroacetophenone in nucleophilic substitution reactions?

- Electronic Effects :

- Bromine’s strong electron-withdrawing effect activates the carbonyl carbon toward nucleophilic attack, while fluorine’s inductive effect further polarizes the aromatic ring .

- Steric Effects :

- The 2',6'-dibromo substitution creates steric hindrance, limiting nucleophilic access to the para position. This directs reactions (e.g., Suzuki couplings) to meta or ortho positions .

Q. What strategies can resolve contradictions in reported reaction yields when using different brominating agents for synthesizing 2',6'-Dibromo-4'-fluoroacetophenone?

- Data Discrepancy Analysis :

- Compare FeBr₃ (Method A) vs. CuBr (Method B): FeBr₃ may yield 60–70% due to over-bromination, while CuBr in alkaline conditions achieves 85–90% by reducing di-brominated byproducts .

- Key Variables :

| Brominating Agent | Solvent | Yield (%) | Byproducts |

|---|---|---|---|

| Br₂/FeBr₃ | DCM | 65 | Di/tri-brominated isomers |

| CuBr/NaOH | H₂O | 88 | Minimal |

Q. How can biocatalytic approaches be integrated into the synthesis or modification of 2',6'-Dibromo-4'-fluoroacetophenone derivatives?

- Reduction of Ketone Group :

- Recombinant whole-cell biocatalysts (e.g., alcohol dehydrogenase + glucose dehydrogenase) reduce acetophenones to chiral alcohols with >99% enantiomeric excess (ee) in aqueous media .

- Example : 4'-fluoroacetophenone derivatives are reduced to (R)-alcohols at 0.5 M substrate concentration, achieving 87% yield .

- Challenges :

- Bromine’s steric bulk may slow enzyme binding; directed evolution of enzymes could improve activity .

Methodological Tables

Q. Table 1: Comparison of Bromination Methods

| Parameter | FeBr₃-Catalyzed | CuBr/NaOH |

|---|---|---|

| Catalyst Loading | 10 mol% | 20 mol% |

| Solvent | Dichloromethane | Water |

| Temperature | 10°C | 25°C |

| Yield | 65% | 88% |

| Byproducts | 15–20% | <5% |

Q. Table 2: Spectral Data for Key Functional Groups

| Technique | Functional Group | Signature Range |

|---|---|---|

| ¹H NMR | Aromatic H | 7.5–8.5 ppm |

| ¹³C NMR | C=O | 190–200 ppm |

| IR | C-Br | 550–650 cm⁻¹ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.